2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride is a synthetic compound belonging to the piperidine class of organic compounds. It features a cyclopropyl group attached to the piperidine ring, which imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium and rhodium catalysts for hydrogenation, which combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction . Another approach involves the use of a cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the synthesis process to achieve high yields and purity. This includes the use of advanced catalytic systems and reaction conditions that minimize waste and improve efficiency. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation reactions typically yield reduced forms of the compound, while oxidation reactions produce oxidized derivatives .
Scientific Research Applications
2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The cyclopropyl group attached to the piperidine ring imparts unique properties that influence its binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Uniqueness
2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other piperidine derivatives .
Properties
IUPAC Name |
2-cyclopropylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-4-10-8(5-7)6-1-2-6;/h6-8,10H,1-5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIVKWSBLEEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CCN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416235-85-1 |
Source
|
Record name | 2-cyclopropylpiperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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